

In-Depth Technical Guide to 3-Nonanol (CAS Number 624-51-1)

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Compound of Interest

Compound Name: 3-Nonanol

Cat. No.: B1585245

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, reactions, and safety information for **3-Nonanol**. The information is intended to support research, development, and quality control activities involving this secondary alcohol.

Physicochemical Properties

3-Nonanol is a colorless liquid with a characteristic floral or fatty odor.^[1] Its key physicochemical properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	624-51-1	[2]
Molecular Formula	C ₉ H ₂₀ O	[2]
Molecular Weight	144.25 g/mol	[2]
Boiling Point	192-195 °C at 760 mmHg	[2] [3]
Melting Point	22 °C	[4]
Density	0.818-0.824 g/cm ³ at 20-25 °C	[3]
Solubility in Water	0.315 mg/mL at 25 °C	[2]
Vapor Pressure	0.102 mmHg at 25 °C	[3]
Refractive Index	1.425-1.431 at 20 °C	[3]
Flash Point	79.44 °C (Closed Cup)	[3]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **3-Nonanol**.

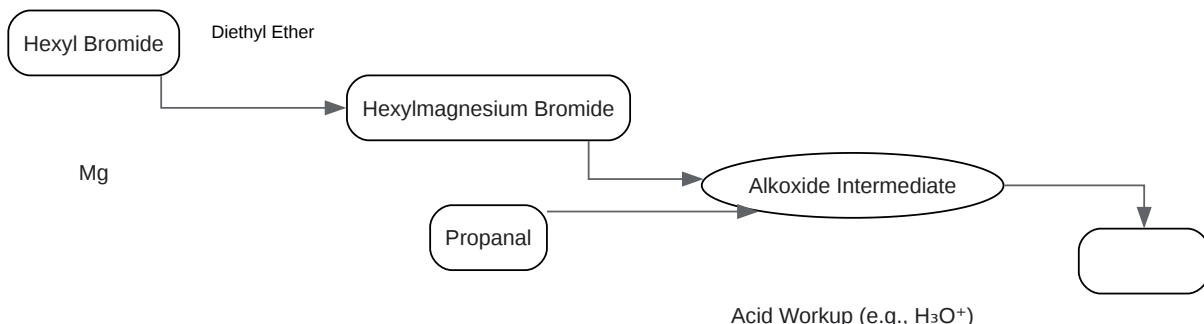
Spectroscopy	Data Summary
¹ H NMR	Spectra available from various databases. Key signals include a multiplet for the proton on the carbon bearing the hydroxyl group, and signals for the methyl and methylene groups of the alkyl chains.
¹³ C NMR	Spectra available, showing distinct signals for the nine carbon atoms in their different chemical environments.
Mass Spectrometry (MS)	Electron ionization (EI) mass spectra are available, providing a characteristic fragmentation pattern for identification.
Infrared (IR) Spectroscopy	IR spectra show a characteristic broad absorption band for the hydroxyl (-OH) group, along with absorptions for C-H and C-O stretching.

Synthesis and Reactions

Synthesis of 3-Nonanol via Grignard Reaction

A common and versatile method for the synthesis of **3-Nonanol** is the Grignard reaction. This involves the reaction of a Grignard reagent with an appropriate aldehyde. Two viable pathways are presented below.

Pathway A: Reaction of Hexylmagnesium Bromide with Propanal



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Synthesis of **3-Nonanol** via Grignard Reaction (Pathway A)

Pathway B: Reaction of Propylmagnesium Bromide with Hexanal

A similar reaction can be performed using propylmagnesium bromide and hexanal.

Reactions of **3-Nonanol**

3-Nonanol, as a secondary alcohol, can undergo several common reactions.

- **Oxidation:** Oxidation of **3-Nonanol** yields the corresponding ketone, 3-nonenone. Common oxidizing agents for this transformation include pyridinium chlorochromate (PCC) or a Jones oxidation (chromium trioxide in sulfuric acid).^[2]
- **Esterification:** **3-Nonanol** can react with carboxylic acids or their derivatives (such as acyl chlorides or acid anhydrides) in the presence of an acid catalyst to form esters.^[2]

Experimental Protocols

Synthesis of **3-Nonanol** via Grignard Reaction (Example Protocol)

This protocol describes the synthesis of **3-Nonanol** using hexylmagnesium bromide and propanal.

Materials:

- Magnesium turnings
- Hexyl bromide
- Propanal
- Anhydrous diethyl ether
- Hydrochloric acid (e.g., 1 M)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate
- Round-bottom flask, reflux condenser, dropping funnel, separatory funnel
- Heating mantle, magnetic stirrer

Procedure:

- Preparation of the Grignard Reagent: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings. Add a solution of hexyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated, and the mixture is refluxed until the magnesium is consumed.
- Reaction with Aldehyde: Cool the Grignard reagent in an ice bath. Add a solution of propanal in anhydrous diethyl ether dropwise from the dropping funnel. After the addition is complete, the reaction mixture is stirred at room temperature.
- Workup: The reaction is quenched by the slow addition of dilute hydrochloric acid. The mixture is transferred to a separatory funnel, and the organic layer is separated.
- Purification: The organic layer is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. The diethyl ether is removed by rotary

evaporation, and the crude **3-Nonanol** is purified by distillation.

Spectroscopic Analysis Protocols

¹H and ¹³C NMR Spectroscopy:

- Prepare a sample by dissolving 10-50 mg of **3-Nonanol** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
- Acquire the spectra on a suitable NMR spectrometer (e.g., 400 MHz).
- Process the data, including Fourier transformation, phase correction, and baseline correction.
- For ¹H NMR, integrate the signals and determine the coupling constants. For ¹³C NMR, identify the chemical shifts of the nine distinct carbon atoms.

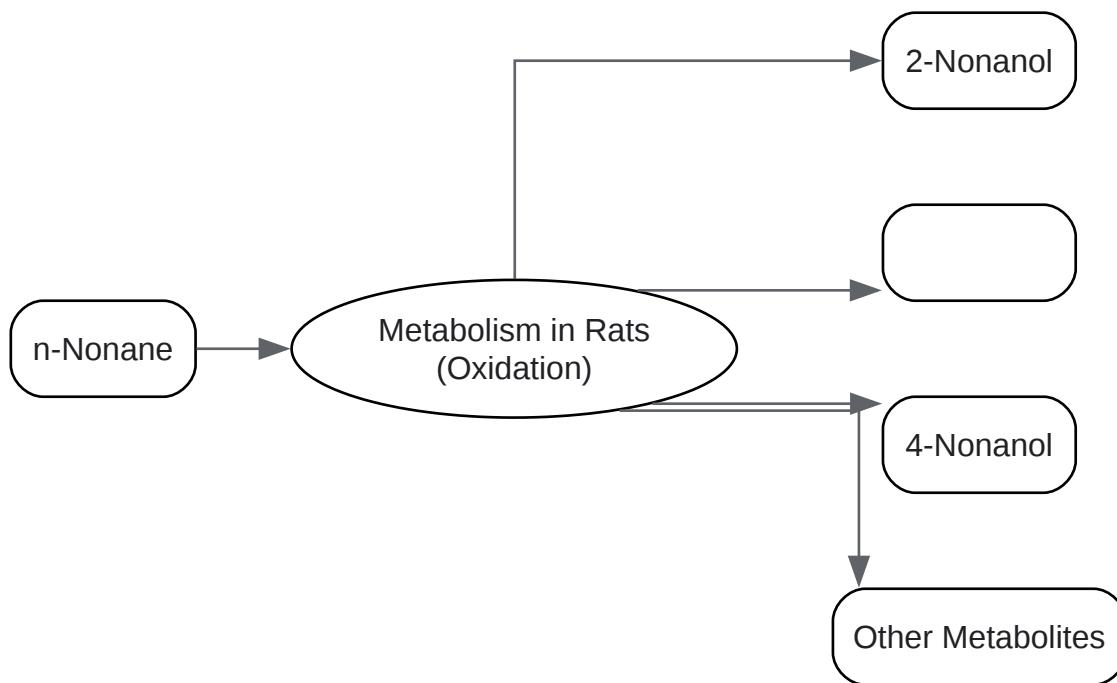
Gas Chromatography-Mass Spectrometry (GC-MS):

- Prepare a dilute solution of **3-Nonanol** in a volatile solvent (e.g., dichloromethane or hexane).
- Inject the sample into the GC-MS system.
- Use a suitable capillary column (e.g., a non-polar or medium-polarity column) and a temperature program to separate the components.
- Acquire the mass spectrum in electron ionization (EI) mode.
- Analyze the resulting chromatogram and mass spectrum to confirm the identity and purity of **3-Nonanol**.

Biological and Toxicological Information

Metabolism

3-Nonanol has been identified as a urinary metabolite of n-nonane in male Fischer 344 rats.^[1] The metabolism of n-nonane involves oxidation to various secondary alcohols, including 2-nonanol, **3-nonanol**, and 4-nonanol, as well as other oxidized products.^[1]



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Simplified Metabolic Pathway of n-Nonane in Rats

Safety and Toxicity

3-Nonanol is classified as an irritant and is considered dangerous for the environment, particularly toxic to aquatic organisms with long-term effects.^[3] For long-chain alcohols in general, acute oral toxicity in rats is low, with LD50 values typically greater than 2000 mg/kg.^[5] Dermal toxicity is also generally low.^[5]

Handling Precautions:

- Wear suitable protective clothing, gloves, and eye/face protection.^[3]
- Avoid contact with skin and eyes.^[3]
- In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
^[3]
- Avoid release to the environment.^[3]

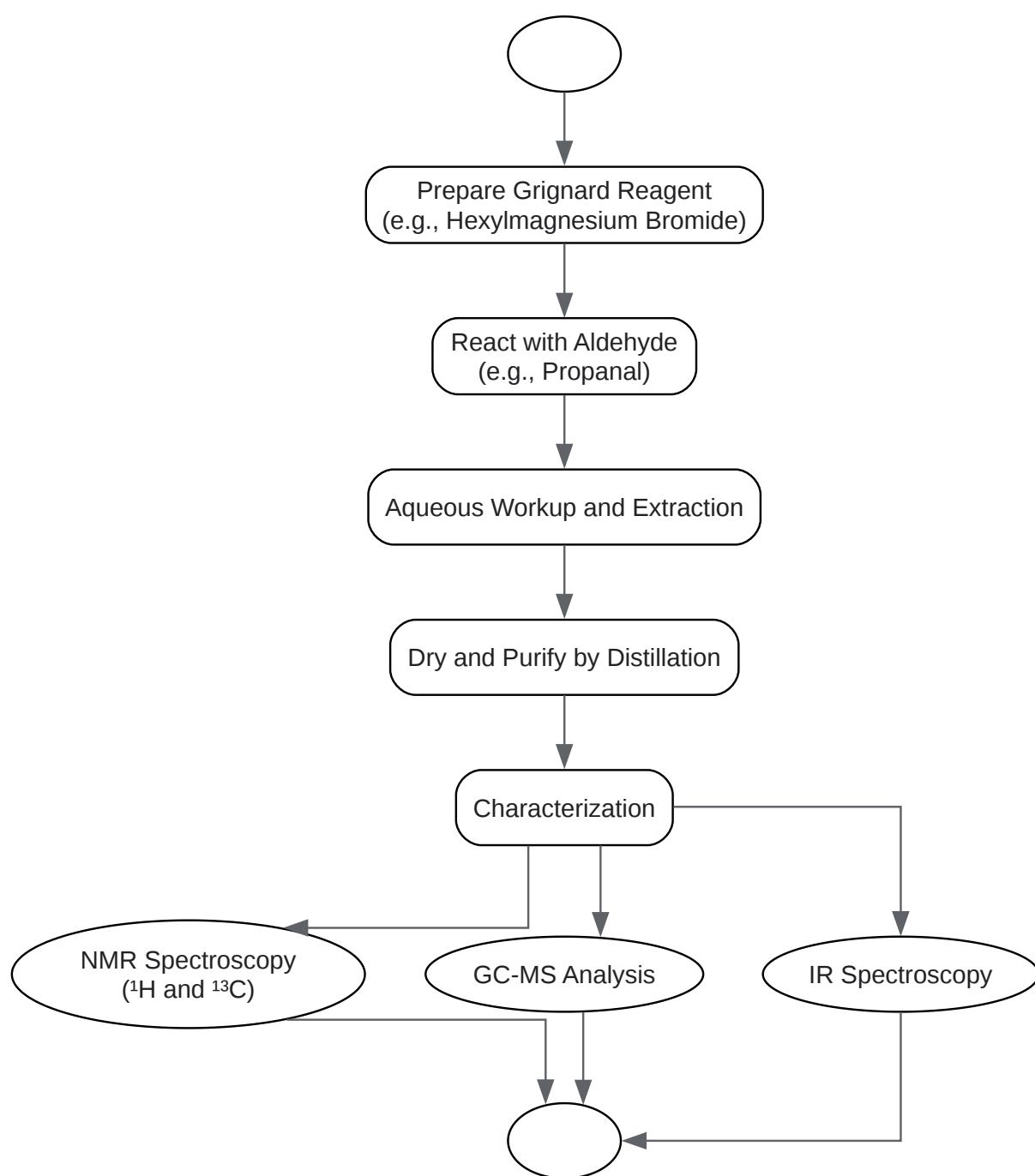
Applications

3-Nonanol has several applications in various industries:

- Fragrance and Flavors: It is used to impart a fresh, spicy, and herbaceous note in fragrances and as a flavoring agent.[\[3\]](#)
- Chemical Intermediate: It serves as a precursor in the synthesis of other chemicals, such as 3-nonenone through oxidation and various esters through esterification.[\[2\]](#)
- Solvent: Due to its properties, it can be used as a solvent in certain applications.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis and analysis of **3-Nonanol**.

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Experimental Workflow for **3-Nonanol** Synthesis and Analysis

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